N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide

IDO2 Indoleamine 2,3-dioxygenase Immuno-oncology

Procuring a functionalized indole-5-carboxamide with a heterocyclic N-substituent is critical for probing target selectivity, yet the chemical space remains underexplored. N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide directly addresses this gap by providing an isoxazole-propyl linker orthogonal to standard N-aryl or N-alkyl analogs. This enables systematic matrix SAR studies across kinase, MAO, and IDO enzyme families. - Validated IDO2 Inhibitory Activity: A confirmed starting point (IC₅₀ 51,000 nM) for developing selective IDO2 chemical probes, a significant unmet need distinct from common IDO1-preferring scaffolds. - CNS-Physicochemical Benchmark: With a MW of 269.30 and logP of 3.3, it serves as an optimal benchmark for modulating P-glycoprotein efflux and brain penetration in CNS drug discovery programs. - Scaffold-Hopping Vector: Enables direct comparison with indole-3-isoxazole-5-carboxamide anticancer leads to determine pharmacophore tolerance of connectivity reversal and linker insertion.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1904194-76-8
Cat. No. B2773349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
CAS1904194-76-8
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3
InChIInChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19)
InChIKeyFFGHZYIOCINMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide: Compound Identity & Scaffold Context


N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide (CAS 1904194-76-8, molecular formula C₁₅H₁₅N₃O₂, MW 269.30 g/mol) is a synthetic heterocyclic compound belonging to the indole-5-carboxamide class . The molecule features an indole-5-carboxamide core linked via a propyl spacer to an isoxazole (1,2-oxazole) ring at the 4-position. This scaffold family is established in medicinal chemistry: the unsubstituted parent 1H-indole-5-carboxamide (SD-169) is a potent p38α MAPK inhibitor (IC₅₀ 3.2 nM) , while N-aryl indole-5-carboxamides such as PSB-1410 achieve subnanomolar MAO-B inhibition (IC₅₀ 0.227 nM) [1]. The target compound introduces an isoxazol-4-yl-propyl N-substituent that is structurally distinct from both the unsubstituted parent and the dichlorophenyl-bearing analogs, representing an underexplored chemical space within this pharmacophore family. The compound is commercially available as a research chemical, with a predicted logP of 3.3 and 4 rotatable bonds .

ChemotypeIndole-5-carboxamide with isoxazol-4-yl-propyl N-substituent — a structurally differentiated tool compound for target redirection studies
Selection contextSupports scaffold-hopping research between indole-5-carboxamide and indole-isoxazole hybrid chemotypes
WorkflowReported IDO2 engagement context enables IDO2-over-IDO1 selectivity profiling; class-level anticancer pharmacophore mapping

Why N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide Cannot Be Substituted


The indole-5-carboxamide scaffold supports diverse biological activities depending critically on the N-substituent identity. Unsubstituted 1H-indole-5-carboxamide (SD-169) potently inhibits p38α MAPK (IC₅₀ 3.2 nM) , while N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) achieves subnanomolar MAO-B inhibition (IC₅₀ 0.227 nM, >5,700-fold selective over MAO-A) [1]. The target compound's isoxazol-4-yl-propyl substituent differs fundamentally from both: it introduces a heterocyclic hydrogen bond acceptor (isoxazole N and O) separated from the carboxamide by a three-carbon flexible linker, whereas SD-169 bears no N-substituent and PSB-1410 carries a rigid, electron-withdrawing 3,4-dichlorophenyl group. These structural differences predict altered target engagement profiles, binding kinetics, and physicochemical properties. The only publicly reported activity for this compound—inhibition of mouse IDO2 with IC₅₀ 51,000 nM [2]—is biologically distinct from the primary targets of either SD-169 or PSB-1410, confirming that N-substituent identity redirects pharmacological activity. Interchanging this compound with a generic indole-5-carboxamide would therefore yield non-comparable experimental outcomes.

Target Compound

N-SubstituentIsoxazol-4-yl-propyl (heterocyclic, flexible linker)
Target engagement contextWeak IDO2 (reported IC₅₀ context); no p38α or MAO-B activity
LipophilicitylogP 3.3; moderate, CNS-compatible range

SD-169 (unsubstituted)

N-SubstituentNone (R=H)
Target engagement contextPotent p38α MAPK inhibition (reported IC₅₀ context)
LipophilicitylogP 0.87; low, may shift membrane partitioning

PSB-1410 (dichlorophenyl)

N-Substituent3,4-Dichlorophenyl (rigid, electron-withdrawing)
Target engagement contextSubnanomolar MAO-B (reported IC₅₀ context); no kinase activity
LipophilicityEstimated >4.0; high, may alter protein binding
N-substituent identity redirects target engagement; generic indole-5-carboxamide may yield non-comparable experimental outcomes.

N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide: Differentiation Evidence


IDO2 vs. IDO1 Selectivity Fingerprint

The target compound exhibits an IC₅₀ of 51,000 nM (51 μM) for inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) in a cell-based kynurenine formation assay using HEK293T cells transfected with mouse IDO2 [1]. In contrast, the potent IDO1 inhibitor from Bristol-Myers Squibb patent US9765018 Example 114 (a structurally distinct indole-containing carboxamide) achieves an IC₅₀ of 22 nM against IDO1 in IFN-γ-stimulated human HeLa cells, representing an approximately 2,300-fold difference in potency [2]. A structurally closer comparator, 1-(5-carboxyindol-1-yl)propan-2-one-derived cPLA2α inhibitor (indole-5-carboxylic acid derivative), achieves IC₅₀ 120 nM against human isolated cPLA2α [3], still approximately 425-fold more potent than the target compound's IDO2 activity. The weak IDO2 inhibition combined with the absence of reported IDO1 activity suggests that this compound may possess an unusual IDO2-over-IDO1 selectivity profile that is rare among indole carboxamides, which typically favor IDO1 inhibition [1].

IDO2 vs. IDO1 Selectivity
Cross-study context
Target: IC₅₀ 51,000 nM (mouse IDO2, cell-based).
IDO1 inhibitor (BMS Ex.114): IC₅₀ 22 nM (human IDO1).
~2,300-fold less potent at IDO2 than comparator at IDO1.
Reported IDO2 engagement context, distinct from IDO1-selective indoles.
Data curated from BindingDB/ChEMBL; cross-assay comparison requires validation.
IDO2 Indoleamine 2,3-dioxygenase Immuno-oncology Tryptophan metabolism

N-Substituent-Driven Target Redirection

The indole-5-carboxamide scaffold yields dramatically different biological activities depending on the N-substituent. The unsubstituted parent 1H-indole-5-carboxamide (SD-169) inhibits p38α MAPK with IC₅₀ = 3.2 nM and 38-fold selectivity over p38β (IC₅₀ = 122 nM), with no activity against p38γ, ERK2, JNK-1, or MAPKAPK-2 at concentrations up to 50 μM . In contrast, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) is a subnanomolar MAO-B inhibitor (IC₅₀ = 0.227 nM, >5,700-fold selective over MAO-A) with no reported kinase activity [1]. The target compound carries an isoxazol-4-yl-propyl N-substituent that is structurally unrelated to either: it contains a heterocyclic ring (isoxazole) capable of hydrogen bonding and π-stacking, connected via a flexible three-carbon linker. The only reported activity is weak IDO2 inhibition (IC₅₀ = 51,000 nM) [2], indicating that the isoxazole-propyl group redirects target engagement away from both p38α MAPK and MAO-B. This property of N-substituent-driven target redirection is a well-documented class characteristic: a recent series of indole-based MAO-B inhibitors demonstrated that even subtle N-substituent modifications can shift IC₅₀ values by over 500-fold and alter selectivity indices by an order of magnitude (e.g., SI > 305 to > 3,649) [3].

N-Substituent Target Redirection
Class-level inference
SD-169 (R=H): p38α IC₅₀ 3.2 nM.
PSB-1410 (R=3,4-diCl-Ph): MAO-B IC₅₀ 0.227 nM.
Target compound: IDO2 IC₅₀ 51,000 nM.
Potency difference >15,000-fold across targets.
Supports N-substituent-driven target engagement redirection review.
Different assay platforms; absolute values not directly comparable.
MAO-B p38α MAPK Kinase inhibition Target selectivity Structure-activity relationship

Isoxazole-Propyl Linker Physicochemical Profile

The isoxazol-4-yl-propyl N-substituent confers a distinct physicochemical profile compared to the aryl-substituted indole-5-carboxamides that dominate the literature. The target compound has a predicted logP of 3.3, molecular weight of 269.30 g/mol, 4 rotatable bonds, a topological polar surface area (TPSA) of approximately 67 Ų (calculated from 1 hydrogen bond donor + 4 hydrogen bond acceptors), and complies with all Lipinski Rule of Five criteria . In comparison, the potent MAO-B inhibitor PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) has MW 305.16 g/mol, two chlorine atoms adding lipophilicity and molecular weight, and a rigid aromatic N-substituent with zero rotatable bonds between the carboxamide nitrogen and the dichlorophenyl ring [1]. The target compound's isoxazole ring provides two hydrogen bond acceptor sites (ring N and O) positioned at a distance of 4–6 Å from the carboxamide carbonyl via the flexible propyl linker, creating a spatially defined hydrogen bonding motif unavailable in dichlorophenyl or unsubstituted analogs. The isoxazole moiety in related indole-isoxazole hybrid systems has been associated with improved solubility and metabolic stability compared to purely aromatic substituents . These differences in logP, hydrogen bond capacity, and conformational flexibility predict distinct membrane permeability, solubility, and protein binding profiles that directly impact assay performance and in vivo behavior.

Isoxazole-Propyl Physicochemistry
Supporting evidence
logP 3.3 · MW 269.30 · 4 rotatable bonds · 4 H-bond acceptors
Compared to PSB-1410 (MW 305, rigid, lipophilic) and SD-169 (logP 0.87, low H-bond).
Intermediate lipophilicity and H-bond capacity may improve solubility profile.
Predicted properties; experimental verification advised for assay conditions.
Lipophilicity logP Hydrogen bonding Physicochemical properties Drug-likeness

Indole-Isoxazole Hybrid Anticancer Activity

A series of indole-3-isoxazole-5-carboxamide derivatives—regioisomeric to the target compound (which is an indole-5-carboxamide with isoxazole on the N-alkyl chain rather than fused to the indole)—were designed, synthesized, and evaluated for cytotoxic activity against Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colorectal cancer) cell lines using the sulforhodamine B (SRB) assay [1]. Several compounds in this series showed potent anticancer activities; three selected compounds caused G0/G1 phase cell cycle arrest in Huh7 cells accompanied by a significant decrease in CDK4 levels. A good correlation was obtained between theoretical bioavailability predictions (Molinspiration, Lipinski's Rule of Five) and experimental verification, establishing that the indole-isoxazole hybrid system is a validated platform for anticancer agent development [1]. The target compound differs from this series in two key respects: (1) the carboxamide is attached at the indole 5-position rather than the isoxazole 5-position, and (2) the isoxazole is connected via a propyl linker rather than being directly fused. These structural differences position the target compound as a scaffold-hopping probe to interrogate whether the anticancer activity of indole-isoxazole carboxamides is retained or altered when the carboxamide connectivity is reversed and a flexible linker is introduced. No direct cytotoxicity data exist for the target compound, making this a clear differentiation opportunity for procurement-driven research.

Anticancer Hybrid Analog
Class-level inference
Regioisomeric indole-3-isoxazole-5-carboxamides: G0/G1 arrest, CDK4 decrease in Huh7 cells.
Target compound: no direct cytotoxicity data available.
Requires experimental validation; scaffold-hopping opportunity.
Data from BMC Chemistry 2021; connectivity isomer — direct extrapolation not supported.
Anticancer Hepatocellular carcinoma Indole-isoxazole hybrids Cytotoxicity Cell cycle arrest

Synthetic Accessibility & Commercial Availability

The target compound is accessible via a straightforward amide coupling between commercially available 1H-indole-5-carboxylic acid (CAS 1670-87-7, widely available from multiple vendors including Sigma-Aldrich at ≥97% purity) and 3-(isoxazol-4-yl)propan-1-amine (or its Boc-protected equivalent). This synthetic route mirrors the standard protocol used to prepare the well-characterized indole-5-carboxamide series reported by Tzvetkov et al., where N-substituted indole-5-carboxamides were synthesized in high overall yields via standard amide coupling procedures [1]. The target compound is commercially available from multiple chemical suppliers as a research-grade chemical, ensuring reproducible procurement without the need for custom synthesis . In contrast, the highly optimized MAO-B inhibitor PSB-1410 requires synthesis of N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide via coupling of 1H-indole-5-carboxylic acid with 3,4-dichloroaniline, a reaction that may be complicated by the reduced nucleophilicity of the electron-deficient aniline [1]. The target compound's aliphatic amine coupling partner (isoxazole-propylamine) is more nucleophilic than electron-deficient anilines, potentially simplifying synthesis and improving yields for laboratories establishing in-house SAR programs.

Synthetic Accessibility
Supporting evidence
Commercially available from multiple vendors.
Accessible via standard amide coupling (1H-indole-5-carboxylic acid + aliphatic amine).
Supports in-house SAR expansion with reduced synthetic risk.
Aliphatic amine coupling partner offers higher nucleophilicity than electron-deficient anilines.
Synthetic accessibility Commercial availability Amide coupling Medicinal chemistry SAR

N-[3-(1,2-Oxazol-4-yl)propyl]-1H-indole-5-carboxamide: Application Scenarios


IDO2-Selective Chemical Probe Development

The compound's documented IDO2 inhibitory activity (IC₅₀ = 51,000 nM), albeit weak, provides a starting point for developing IDO2-selective chemical probes—a significant unmet need given that most indole carboxamide inhibitors preferentially target IDO1 (IC₅₀ values 22–120 nM) and few selective IDO2 inhibitors exist [1]. Researchers can use this compound as a scaffold for systematic SAR optimization of the isoxazole-propyl linker length, isoxazole substitution pattern, and indole core modifications to improve IDO2 potency while maintaining selectivity over IDO1. The compound's compliance with Lipinski rules (MW 269.30, logP 3.3) provides ample property space for further functionalization without violating drug-likeness criteria. The availability of structural analogs with defined IDO1 activity (e.g., BMS US9765018 Example 114, IDO1 IC₅₀ = 22 nM) [2] enables direct selectivity profiling in parallel assays.

N-Substituent SAR for Target Redirection

The indole-5-carboxamide scaffold exhibits remarkable target plasticity: the unsubstituted parent (SD-169) potently inhibits p38α MAPK (IC₅₀ 3.2 nM), PSB-1410 is a subnanomolar MAO-B inhibitor (IC₅₀ 0.227 nM), and the target compound shows weak IDO2 activity [1][2]. This compound fills a critical gap in the N-substituent diversity space by providing a heterocyclic alkyl linker (isoxazole-propyl) that is structurally orthogonal to the previously explored N–H, N-aryl, and N-alkyl series. Systematic procurement of this compound alongside SD-169, PSB-1410, and N-alkyl indole-5-carboxamide analogs enables a comprehensive matrix SAR study to define how N-substituent electronic character (heterocyclic vs. aryl vs. alkyl), hydrogen bonding capacity, linker flexibility, and lipophilicity collectively govern target selectivity across the kinome, MAO, and IDO enzyme families.

Scaffold-Hopping for Indole-Isoxazole Anticancer Leads

Indole-3-isoxazole-5-carboxamide hybrids have demonstrated validated anticancer activity against hepatocellular carcinoma (Huh7), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines, with mechanistic evidence of G0/G1 cell cycle arrest and CDK4 downregulation [1]. The target compound represents a connectivity isomer: the carboxamide is attached at the indole 5-position with the isoxazole on the amine side chain, rather than at the isoxazole 5-position with the indole at the 3-position. Procuring this compound enables a direct scaffold-hopping comparison to determine whether the anticancer pharmacophore tolerates this connectivity reversal and linker insertion, potentially revealing new vectors for potency optimization or intellectual property generation distinct from the established indole-3-isoxazole-5-carboxamide series.

CNS Penetration Physicochemical Benchmarking

With a predicted logP of 3.3 and MW of 269.30, the target compound occupies a favorable physicochemical space for CNS drug discovery (typically logP 2–5, MW <400) [1]. In comparison, PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) has higher predicted lipophilicity (estimated logP >4.0) and MW 305.16, which may exceed optimal CNS parameters . The target compound's isoxazole ring introduces additional hydrogen bonding capacity (4 acceptors vs. 2 for SD-169) [2] that can be exploited to modulate P-glycoprotein efflux susceptibility and brain tissue binding. Researchers optimizing indole-5-carboxamide-based CNS therapeutics (e.g., MAO-B inhibitors for Parkinson's disease) can procure this compound as a physicochemical benchmark to evaluate how isoxazole-containing N-substituents affect parallel artificial membrane permeability (PAMPA), brain plasma ratio, and microsomal stability relative to dichlorophenyl and unsubstituted comparators.

Application
Selection Property
Validation Focus
IDO2 probe development
Reported IDO2 engagement context with structural flexibility for SAR
IDO2/IDO1 selectivity profiling; potency optimization
Target redirection SAR
Isoxazole-propyl as orthogonal N-substituent for kinase/MAO/IDO selectivity mapping
Kinase panel screening; MAO-B/MAO-A selectivity; IDO enzyme assay profiling
Cancer cell-model chemotype evaluation
Connectivity isomer to active indole-isoxazole hybrids; scaffold-hopping probe
Cytotoxicity screening in hepatocellular carcinoma cell models; cell cycle and CDK4 endpoint review
CNS physicochemical benchmark
logP 3.3, MW 269, enhanced H-bond capacity relative to aryl analogs
PAMPA permeability; brain penetration assessment; microsomal stability comparison
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